N-(3-乙炔基苯基)乙酰胺

概述

描述

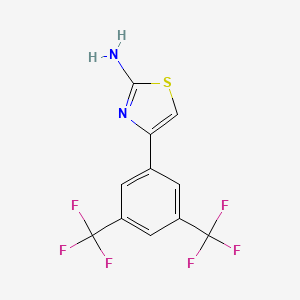

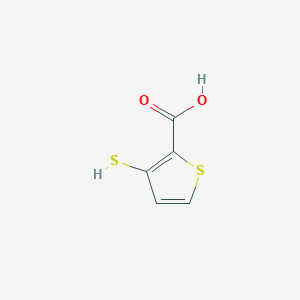

“N-(3-ethynylphenyl)acetamide” is a biochemical used for proteomics research . It has a molecular formula of C10H9NO and a molecular weight of 159.18 .

Synthesis Analysis

The synthesis of “N-(3-ethynylphenyl)acetamide” can be achieved from 3-aminophenylacetylene and acetic anhydride . The reaction is carried out at room temperature, and the product is obtained as a crystalline residue after solvent evaporation .Molecular Structure Analysis

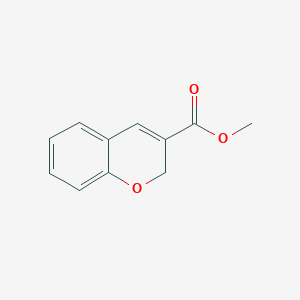

The InChI code for “N-(3-ethynylphenyl)acetamide” is 1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) . This indicates that the compound contains a phenyl ring substituted with an ethynyl group at the 3-position and an acetamide group .Physical And Chemical Properties Analysis

“N-(3-ethynylphenyl)acetamide” is a solid at room temperature . It has a molecular weight of 159.18 . The compound is sealed in dry conditions and stored at 2-8°C .科学研究应用

Proteomics Research

N-(3-ethynylphenyl)acetamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical tool to investigate protein interactions and dynamics. Its role in proteomics can be pivotal for understanding disease mechanisms and discovering new therapeutic targets.

Medicinal Chemistry

In medicinal chemistry, N-(3-ethynylphenyl)acetamide serves as a building block for the synthesis of various pharmacologically active molecules . Its structure can be modified to create new compounds with potential therapeutic effects, such as analgesics or anti-inflammatory agents.

Drug Design and Development

This compound is also significant in drug design and development. Its molecular framework allows for the creation of novel drug candidates with specific physicochemical properties that can interact with biological targets . Researchers can use this compound to synthesize new drugs or improve existing pharmaceuticals.

Biological Studies

The compound finds application in biological studies where it can be used to probe the function of enzymes and receptors . By altering the compound’s structure, scientists can study how it affects biological pathways and processes.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, it’s advised to call a poison center or doctor if feeling unwell .

作用机制

Target of Action

This compound is a biochemical used in proteomics research

Mode of Action

It’s known that the compound is used in organic synthesis as a catalyst and intermediate

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As a biochemical used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-ethynylphenyl)acetamide. For instance, it is known to be soluble in some organic solvents like alcohols, ethers, and esters, but is poorly soluble in water . This could affect its distribution and efficacy in different environments. Additionally, it should be stored at room temperature , suggesting that temperature could affect its stability.

属性

IUPAC Name |

N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCKMWGCLHYFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369405 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70933-58-3 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)